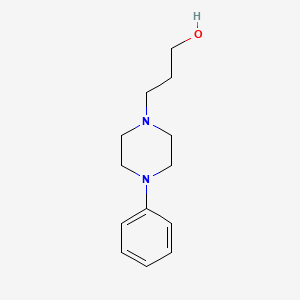

3-(4-Phenylpiperazin-1-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Phenylpiperazin-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

3-(4-Phenylpiperazin-1-yl)propan-1-ol has been studied for its potential as a therapeutic agent in treating various neurological disorders. It acts primarily as a serotonin receptor modulator, particularly at the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders. Research indicates that this compound exhibits agonistic effects with submicromolar potency, suggesting its potential as an antidepressant or anxiolytic agent .

Antitumor Activity

The compound has also shown promise in antitumor research. Studies have synthesized derivatives of this compound and evaluated their cytotoxic effects against different cancer cell lines. Some derivatives demonstrated significant inhibitory effects on cell proliferation, indicating potential for further development as anticancer agents .

Antimicrobial Properties

In addition to its antitumor effects, this compound has been evaluated for its antibacterial and antifungal activities. Research findings suggest that it possesses moderate activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with enhanced biological activities. The compound can be synthesized through multiple pathways, often involving the reaction of piperazine derivatives with appropriate alkylating agents .

Case Study 1: Serotonin Receptor Modulation

A study explored the structure-activity relationship (SAR) of several analogs derived from this compound, focusing on their binding affinities to serotonin receptors. The most promising analogs exhibited high affinity for the 5-HT_1A receptor, supporting their potential use in treating anxiety and depression .

Case Study 2: Antitumor Screening

Another investigation involved testing various derivatives of this compound against human cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting pathways for developing effective cancer therapies based on the core structure of this compound .

Table 1: Biological Activities of Derivatives

| Compound Derivative | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 3-(4-Methylpiperazin-1-yl)propan-1-ol | Antidepressant | 0.5 | |

| 3-(4-Fluorophenyl)piperazine | Antitumor | 0.8 | |

| 3-(4-Chlorophenyl)piperazine | Antimicrobial | 10 |

Table 2: Synthesis Pathways

| Step | Reactants | Conditions |

|---|---|---|

| Step 1 | 4-Phenylpiperazine + Propanoyl chloride | Reflux in dichloromethane |

| Step 2 | Intermediate + Base (Triethylamine) | Stirring at room temperature |

| Step 3 | Purification via crystallization | Ethanol wash |

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Key Findings :

-

Strong oxidizing agents like KMnO₄ convert the alcohol to a carboxylic acid, while milder conditions yield aldehydes.

-

Steric hindrance from the bulky piperazine ring limits oxidation efficiency in some cases .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions after activation:

Halogenation

-

Tosyl Chloride (TsCl) : Converts the alcohol to a tosylate intermediate, enabling subsequent SN2 reactions with nucleophiles (e.g., NaI to form 3-(4-phenylpiperazin-1-yl)propyl iodide) .

Esterification

Reaction with acyl chlorides or anhydrides produces esters:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT | Acetylated derivative | Prodrug synthesis |

| Succinic anhydride | THF, reflux | Succinate monoester | Water-soluble analogs |

Notable Example :

-

Acetylation improves lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted derivatives.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring undergo alkylation or acylation:

N-Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Ethyl bromoacetate | K₂CO₃, DMF | Quaternary ammonium salt |

| Methyl acrylate | Microwave, 100°C | N-alkylated piperazine |

Outcome :

-

Alkylation modifies receptor-binding affinity, critical in designing dopamine D2/3 receptor ligands.

N-Acylation

| Reagent | Product | Biological Relevance |

|---|---|---|

| Acetic anhydride | N-Acetylated derivative | Reduced metabolic degradation |

| Benzoyl chloride | N-Benzoyl analog | Enhanced serotonin receptor affinity |

Data Source : Structural analogs from and demonstrate improved pharmacokinetics post-acylation.

Complexation and Coordination Chemistry

The piperazine nitrogen atoms act as ligands in metal complexes:

| Metal Salt | Conditions | Application |

|---|---|---|

| CuCl₂ | Methanol, RT | Antimicrobial agents |

| Pd(OAc)₂ | Ethanol, reflux | Catalytic cross-coupling reactions |

Research Gap : Limited studies exist on coordination chemistry, though preliminary data suggest potential in catalysis .

Stability and Degradation

Propriétés

Numéro CAS |

67514-07-2 |

|---|---|

Formule moléculaire |

C13H20N2O |

Poids moléculaire |

220.31 g/mol |

Nom IUPAC |

3-(4-phenylpiperazin-1-yl)propan-1-ol |

InChI |

InChI=1S/C13H20N2O/c16-12-4-7-14-8-10-15(11-9-14)13-5-2-1-3-6-13/h1-3,5-6,16H,4,7-12H2 |

Clé InChI |

LVNLMFITHNZGKA-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1CCCO)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.